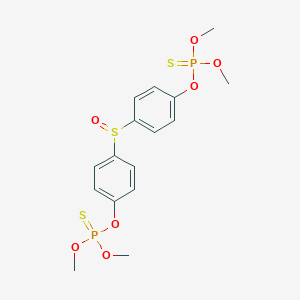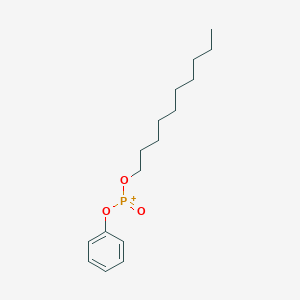
Phosphonic acid, decyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, decyl phenyl ester, also known as DPPE, is a chemical compound that has been the subject of numerous scientific studies due to its unique properties. DPPE is a surfactant commonly used in various fields, including pharmaceuticals, cosmetics, and agriculture. It is a non-ionic surfactant that has been extensively studied for its ability to form micelles in aqueous solutions, which makes it useful in many applications.
Mécanisme D'action
Phosphonic acid, decyl phenyl ester works by reducing the surface tension of aqueous solutions, which allows it to form micelles. These micelles can then solubilize hydrophobic compounds, such as drugs, and improve their absorption and bioavailability. Phosphonic acid, decyl phenyl ester can also interact with cell membranes, which can alter their properties and affect cellular processes.
Effets Biochimiques Et Physiologiques
Phosphonic acid, decyl phenyl ester has been shown to have several biochemical and physiological effects. It can interact with proteins and enzymes, which can affect their activity and function. Phosphonic acid, decyl phenyl ester can also alter the properties of cell membranes, which can affect cellular signaling and communication. Additionally, Phosphonic acid, decyl phenyl ester has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphonic acid, decyl phenyl ester has several advantages for use in lab experiments. It is a non-toxic and biodegradable surfactant that is easy to prepare and use. Phosphonic acid, decyl phenyl ester can also improve the solubility and bioavailability of poorly soluble drugs, which can make them easier to study. However, Phosphonic acid, decyl phenyl ester can also have limitations, such as its potential to interact with other compounds in the experimental system, which can affect the results.
Orientations Futures
There are several future directions for the study of Phosphonic acid, decyl phenyl ester. One area of research is the development of new drug delivery systems that use Phosphonic acid, decyl phenyl ester as a surfactant. Another area of research is the study of Phosphonic acid, decyl phenyl ester's interactions with cell membranes and proteins, which can provide insight into its mechanism of action. Additionally, there is potential for the use of Phosphonic acid, decyl phenyl ester in the development of new agricultural products, such as pesticides and herbicides.
Méthodes De Synthèse
The synthesis of Phosphonic acid, decyl phenyl ester involves the reaction of decylphenol with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through a series of steps, including extraction and chromatography.
Applications De Recherche Scientifique
Phosphonic acid, decyl phenyl ester has been widely used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Phosphonic acid, decyl phenyl ester has also been used in the development of drug delivery systems, as it can improve the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
15780-96-8 |
|---|---|
Nom du produit |
Phosphonic acid, decyl phenyl ester |
Formule moléculaire |
C16H26O3P+ |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
decoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-2-3-4-5-6-7-8-12-15-18-20(17)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3/q+1 |
Clé InChI |
CUWQAYAUSITMNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Autres numéros CAS |
15780-96-8 |
Synonymes |
Phosphonic acid decyl=phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




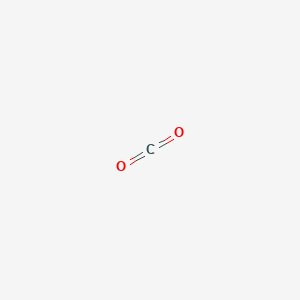
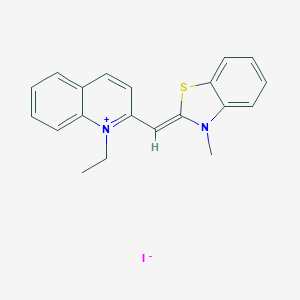
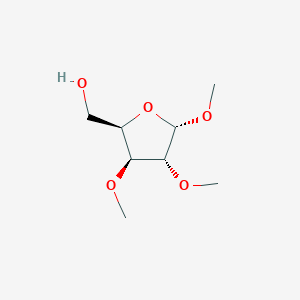
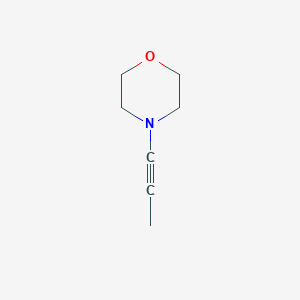

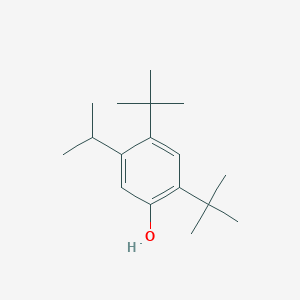
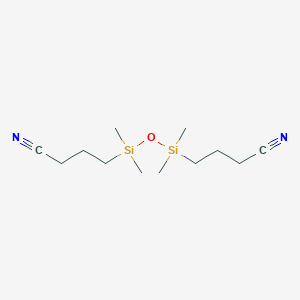
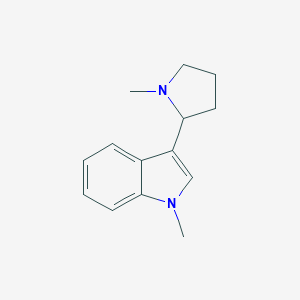
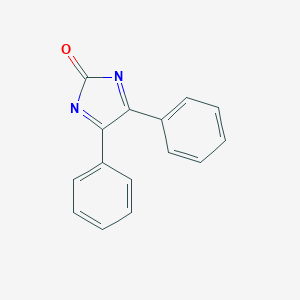
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
